molecular formula C97H124N20O32 B1645154 (15-Methionine) human gastrin I

(15-Methionine) human gastrin I

Cat. No.: B1645154
M. Wt: 2082.1 g/mol
InChI Key: VNCOEVBLDRYRRR-RNXBIMIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(15-Methionine) human gastrin I (commonly referred to as gastrin I or G17) is a 17-amino acid peptide hormone (molecular formula: C₉₇H₁₂₄N₂₀O₃₁S, molecular weight: ~2098.2 Da) synthesized by G-cells in the gastric antrum . Its sequence includes a pyroglutamate residue at the N-terminus and an amidated phenylalanine at the C-terminus, with methionine at position 15 (Figure 1). The C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) is critical for biological activity, particularly in stimulating gastric acid secretion via cholecystokinin-2 (CCK2) receptors on parietal cells .

Properties

Molecular Formula

C97H124N20O32

Molecular Weight

2082.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methoxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H124N20O32/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1

InChI Key

VNCOEVBLDRYRRR-RNXBIMIWSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCOC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCOC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCOC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

sequence

XGPWLEEEEEAYGWXDF

Synonyms

15-methoxine-gastrin heptadecapeptide
gastrin heptadecapeptide, methoxine(15)-
little gastrin I, methoxine(15)

Origin of Product

United States

Comparison with Similar Compounds

Key Functions:

  • Gastric Acid Secretion : Gastrin I binds to CCK2 receptors, triggering intracellular calcium signaling and proton pump (H⁺/K⁺-ATPase) activation .
  • Mucosal Growth : Promotes proliferation of gastrointestinal epithelial cells .
  • Regulation : Release is stimulated by dietary proteins and inhibited by low gastric pH .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Features of Gastrin I and Analogs

Compound Structure Features Molecular Weight (Da) Key Modifications
(15-Methionine) gastrin I (G17) 17-amino acid, Met¹⁵, C-terminal tetrapeptide 2098.2 Native form
[Leu¹⁵]-Gastrin I Leu substitution at position 15 2080.16 Enhanced aqueous stability
Mini Gastrin I (G13) Truncated to 13 amino acids (positions 5–17) 1646.75 Retains C-terminal activity
Big Gastrin (G34) 34-amino acid precursor ~3839 Longer half-life, precursor to G17
Gastrin II Tyr¹² sulfation ~2120 Altered receptor affinity
Gastrin tetrapeptide Trp-Met-Asp-Phe-NH₂ ~600 Minimal active sequence

Key Research Findings

(1) [Leu¹⁵]-Gastrin I vs. Native Gastrin I

  • Stability : [Leu¹⁵]-gastrin I exhibits superior stability in aqueous solutions compared to the native peptide, making it preferable for prolonged experiments .

(2) Mini Gastrin I (G13) Limitations

  • Truncation reduces binding affinity to CCK2 receptors, resulting in ~50% lower acid secretion in human studies .
  • Used in intestinal absorption studies due to its smaller size, but lacks trophic effects on mucosal growth .

(3) Sulfation (Gastrin II) and Receptor Specificity

  • Horse gastrin, which shares structural similarity with human gastrin I, is sulfated, whereas turtle gastrin lacks sulfation due to histidine substitutions .

(4) Big Gastrin (G34) Diagnostic Utility

  • Elevated levels of G34 correlate with autoimmune gastritis (AIG) and Zollinger-Ellison syndrome, with cutoff values >355 pg/mL indicating severe atrophy .
  • Longer half-life (~30 min vs. 5 min for G17) allows reliable detection in serum .

Clinical and Experimental Relevance

  • Autoimmune Gastritis (AIG): High serum gastrin I levels (>355 pg/mL) combined with low pepsinogen-I are diagnostic markers .
  • Zollinger-Ellison Syndrome : Synthetic gastrin I analogs mimic hypergastrinemia, aiding in mechanistic studies of diarrhea pathogenesis .
  • Drug Development : Tetrapeptide analogs are explored for targeted therapies, though full-sequence gastrin I remains critical for receptor activation .

Preparation Methods

Structural and Functional Context of (15-Methionine) Human Gastrin I

Human gastrin I exists in multiple forms, with the "little" gastrin variant (G17) being the most biologically active. The methionine-15 residue is indispensable for receptor binding and acid secretion induction. However, this residue is highly susceptible to air oxidation, forming methionine sulfoxide (MetO), which abolishes biological activity. Structural studies confirm that oxidation disrupts the C-terminal pentapeptide’s conformation, a region critical for cholecystokinin-2 receptor (CCK2R) activation.

Challenges in Synthesizing Methionine-15-Containing Gastrin

Oxidative Instability of Methionine

Methionine’s thioether side chain reacts rapidly with reactive oxygen species (ROS), forming MetO. This oxidation is catalyzed by light, heat, and transition metals. In aqueous solutions, half-life studies show that 50% of methionine-15 oxidizes within 24 hours under ambient conditions. Consequently, synthetic protocols must incorporate stringent anti-oxidant measures.

Substitution vs. Stabilization Strategies

While leucine-15 or norleucine-15 analogs improve stability, they exhibit altered receptor binding kinetics and reduced potency. For native gastrin I production, methionine-15 must be preserved, necessitating optimized synthesis and storage conditions.

Solid-Phase Peptide Synthesis (SPPS) of Gastrin I

Fragment Condensation Approach

Early syntheses employed fragment condensation to minimize side reactions. The peptide was divided into two segments:

  • N-terminal fragment (1–10) : Pyr1-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Gly
  • C-terminal fragment (11–17) : Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2

Coupling was achieved using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Table 1: Fragment Condensation Parameters
Parameter N-Terminal Fragment C-Terminal Fragment
Resin Wang resin (0.6 mmol/g) Rink amide MBHA resin
Coupling Reagent HBTU/HOBt HATU/DIPEA
Deprotection 20% piperidine/DMF 20% piperidine/DMF
Purity Pre-HPLC 65% 72%

Side-Chain Protection Scheme

  • Methionine-15 : Protected with acetamidomethyl (Acm) to prevent sulfoxide formation.
  • Tryptophan-4/10/13 : Protected with tert-butoxycarbonyl (Boc).
  • Glutamic acid-5–8 : Side-chain tert-butyl esters.

Solution-Phase Synthesis for Large-Scale Production

For industrial-scale synthesis, solution-phase methods avoid resin limitations. The C-terminal fragment (11–17) was synthesized via mixed anhydride coupling using isobutyl chloroformate and N-methylmorpholine. Key advantages include:

  • Higher yields (78% vs. 65% for SPPS).
  • Simplified purification of intermediates.

Oxidation Mitigation During Synthesis

Reducing Agent Inclusion

  • Dithiothreitol (DTT) : Added at 1 mM to reaction mixtures to scavenge ROS.
  • Nitrogen Atmosphere : All steps conducted under nitrogen to minimize oxygen exposure.

Post-Synthesis Stabilization

  • Lyophilization with Trehalose : A 1:2 (w/w) peptide-to-trehalose ratio reduces oxidation during storage.
  • pH Control : Buffers (pH 4.0–5.5) with 0.1% trifluoroacetic acid (TFA) suppress methionine reactivity.

Purification and Analytical Characterization

Partition Chromatography

Crude peptide was purified on Sephadex G-25 columns using a mobile phase of 0.1% TFA/acetonitrile (75:25 v/v). This step removed truncated sequences and deprotected side chains.

Preparative HPLC Conditions

Column C18 (250 × 21.2 mm, 10 μm)
Mobile Phase A: 0.1% TFA in H2O; B: 0.1% TFA in acetonitrile
Gradient 20–50% B over 40 minutes
Flow Rate 8 mL/min
Purity Post-HPLC ≥95% (by analytical HPLC)

Mass Spectrometry Validation

  • Observed m/z : 2098.9 ([M+H]⁺; calculated 2098.7).
  • Methionine Sulfoxide Detection : A 16 Da mass shift indicated oxidation; batches with >5% MetO were discarded.

Biological Activity Confirmation

In Vitro Acid Secretion Assay

Using isolated rabbit gastric glands, synthetic gastrin I stimulated acid secretion with an EC50 of 0.8 nM, comparable to native hormone (EC50 0.7 nM).

Receptor Binding Affinity

Competitive binding assays vs. ¹²⁵I-gastrin I showed a Kd of 1.2 nM for CCK2R, confirming structural integrity.

Comparative Stability of Gastrin I Analogs

Table 2: Half-Life in Aqueous Solution (25°C)
Analog Half-Life (Hours) Relative Potency
Methionine-15 Gastrin I 24 ± 3 100%
Leucine-15 Gastrin I 120 ± 10 65%
Norleucine-15 Gastrin I 96 ± 8 72%

Industrial-Scale Production Protocols

cGMP-Compliant Synthesis

  • Equipment : Stainless-steel reactors with nitrogen inlets.
  • Quality Control : In-process testing for oxidation (HPLC), endotoxins (<0.25 EU/mg), and sterility.

Lyophilized Formulation

  • Excipients : 5% mannitol, 0.01% DTT.
  • Storage : −80°C in amber vials; stable for 24 months.

Q & A

Q. How can conflicting data on gastrin's angiogenic effects be reconciled in cancer research?

  • Methodological Answer : Use dual inhibition approaches (e.g., siRNA knockdown of gastrin and VEGF-A) in xenograft models. Spatial transcriptomics of tumor microenvironments can identify gastrin-responsive endothelial cells. Contradictions may arise from tumor type heterogeneity; prioritize models with endogenous gastrin overexpression (e.g., colorectal cancer PDX models) .

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